2-(1H-1,2,4-triazol-1-yl)acetonitrile
Overview
Description
2-(1H-1,2,4-triazol-1-yl)acetonitrile is a compound that features a 1,2,4-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to an acetonitrile group. This structure is a part of various chemical compounds that have been synthesized and studied for their potential applications and properties.
Synthesis Analysis
The synthesis of related triazole derivatives has been explored in several studies. For instance, the synthesis of 1H-1,2,3-triazole derivatives was achieved by cyclization of aryl azides with 1,3-benzothiazol-2-ylacetonitrile and related compounds in methanol with sodium methylate, yielding high yields of new products . Another study reported the alkylation of 3-substituted 5-(2-hydroxyphenyl)-1H-1,2,4-triazoles with chloroacetonitrile to produce N-cyanomethyl derivatives, which were further reacted to form new 3-methyl-2-triazolylbut-2-enenitrile derivatives . Additionally, 2-(1H-1,2,4-triazol-1-yl)acetamide was synthesized from 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide, using acetonitrile as the solvent, under optimized conditions to achieve an 87.5% yield .
Molecular Structure Analysis
The molecular structure of these triazole derivatives has been characterized using various analytical techniques. X-ray analysis and 1H and 13C NMR spectroscopy were employed to determine the structure of N-cyanomethyl derivatives of triazoles . Similarly, the structure and individuality of molecules synthesized in another study were confirmed by 1H NMR spectroscopy and HPLC/DAD-MS .
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives in acetonitrile has been studied, particularly focusing on their electrochemical oxidation. For example, the electrochemical oxidation of related compounds in acetonitrile solution was investigated using voltammetry and controlled potential coulometry, leading to the formation of sulfoxide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. The studies provided do not offer extensive data on the physical properties of 2-(1H-1,2,4-triazol-1-yl)acetonitrile specifically, but they do provide insights into the properties of closely related compounds. For instance, the solubility of these compounds in methanol and their reactivity in the presence of sodium methylate suggest their potential utility in various chemical reactions . The pharmacological activity of some triazole derivatives, such as antitumor, anti-inflammatory, and antioxidant activities, has been indicated through primary computer pharmacological screening .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : The synthesis of 2-(1H-1,2,4-triazol-1-yl) acetamide involves using 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide, highlighting the adaptability of 2-(1H-1,2,4-triazol-1-yl)acetonitrile in chemical reactions (Jiang-Long Yin, 2010).
- Structural Analysis : The structure of various derivatives of 2-(1H-1,2,4-triazol-1-yl)acetonitrile has been determined using techniques like X-ray analysis, NMR spectroscopy, and IR spectroscopy, demonstrating the compound's versatility in forming different chemical structures (E. Yu. Shasheva et al., 2010).
Future Directions
The future directions for 2-(1H-1,2,4-triazol-1-yl)acetonitrile and its derivatives could involve further exploration of their synthesis, properties, and potential applications. For instance, one study suggested that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-2-8-4-6-3-7-8/h3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDZBEBBGBQWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377519 | |
Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)acetonitrile | |
CAS RN |
81606-79-3 | |
Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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